Melting-Point Delta: Dibenzo[a,e]cycloocten-5(6H)-one vs. 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one
The melting point of dibenzo[a,e]cycloocten-5(6H)-one (114–116 °C [1]) is 18–21 °C higher than that of its 11,12-dihydro analog, which melts with decomposition at 95.2–96.5 °C . This substantial difference reflects stronger intermolecular interactions in the unsaturated compound due to the presence of the 11,12-double bond and provides a simple, orthogonal identity-and-purity checkpoint during procurement.
| Evidence Dimension | Melting point (uncorrected) |
|---|---|
| Target Compound Data | 114–116 °C |
| Comparator Or Baseline | 11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one: 95.2–96.5 °C (decomp.) |
| Quantified Difference | Δ ≈ 18–21 °C (target higher) |
| Conditions | Target: neat, reported; Comparator: water/methanol solvate, decomp. (ChemicalBook) |
Why This Matters
The 18–21 °C melting-point gap allows rapid, low-cost identity verification and lot-to-lot consistency checks without requiring advanced instrumentation, reducing procurement risk.
- [1] 6H-dibenzo[a,e]cyclooctatrien-5-one (CAS 3111-86-2) – Physicochemical Data. Molaid Compound Database, https://www.molaid.com/MS_17267244 (accessed 2026-05-10). View Source
